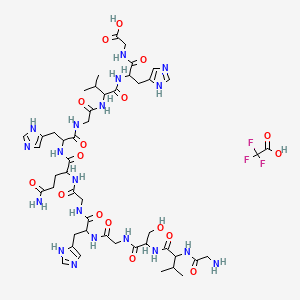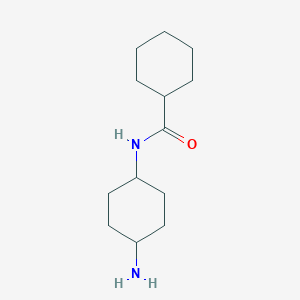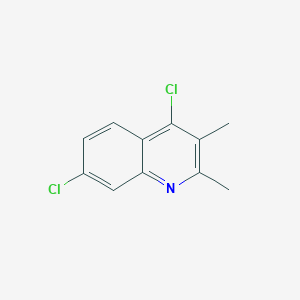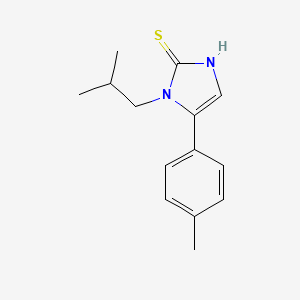
3'-O-Benzyl-(1R)-hydroxy Tapentadol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-O-Benzyl-(1R)-hydroxy Tapentadol: is a synthetic derivative of Tapentadol, a well-known analgesic. This compound is characterized by the presence of a benzyl group attached to the oxygen atom at the 3’ position and a hydroxyl group at the 1R position. The modifications in its structure are designed to enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.
準備方法
合成ルートと反応条件: 3'-O-ベンジル-(1R)-ヒドロキシ タペンタドールの合成は、通常、タペンタドールから始まる複数のステップを伴います。主要なステップには以下が含まれます。
ヒドロキシル基の保護: タペンタドールのヒドロキシル基は、望ましくない反応を防ぐために、適切な保護基を使用して保護されます。
ベンジル化: 保護されたタペンタドールは、次いでベンジル化を受け、水素化ナトリウムなどの塩基の存在下でベンジルクロリドを使用して、3'位にベンジル基が導入されます。
脱保護: 保護基は、最終生成物である3'-O-ベンジル-(1R)-ヒドロキシ タペンタドールを得るために除去されます。
工業生産方法: この化合物の工業生産は、同様の合成ルートに従いますが、より大規模です。このプロセスには以下が含まれます。
バッチ反応器: 保護、ベンジル化、脱保護の各ステップには、大規模なバッチ反応器が使用されます。
精製: 生成物は、結晶化またはクロマトグラフィーなどの手法を使用して精製され、高い純度が確保されます。
化学反応の分析
反応の種類: 3'-O-ベンジル-(1R)-ヒドロキシ タペンタドールは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、PCC(ピリジニウムクロム酸)などの酸化剤を使用してケトンに酸化できます。
還元: ケトン型は、水素化ホウ素ナトリウムなどの還元剤を使用してヒドロキシル型に還元できます。
置換: ベンジル基は、求核置換反応を使用して他の基で置換できます。
一般的な試薬と条件:
酸化: 室温でジクロロメタン中のPCC。
還元: 0°Cでメタノール中の水素化ホウ素ナトリウム。
置換: メタノール中のナトリウムメトキシドなどの求核剤。
主要な生成物:
酸化: 3'-O-ベンジル-(1R)-ヒドロキシ タペンタドールのケトン誘導体。
還元: 元のヒドロキシル化合物。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
科学的研究の応用
化学:
誘導体の合成: 潜在的な薬理学的活性を有するさまざまな誘導体の合成のための出発物質として使用される。
生物学:
生物学的試験: 受容体や酵素など、生体標的との相互作用について調査される。
医学:
鎮痛剤の研究: タペンタドールと比較して、有効性を向上させ、副作用を軽減した鎮痛剤としての可能性について研究されている。
産業:
医薬品開発: 新しい医薬品製剤や薬物送達システムの開発に使用される。
作用機序
分子標的と経路: 3'-O-ベンジル-(1R)-ヒドロキシ タペンタドールは、中枢神経系におけるオピオイド受容体と相互作用することで効果を発揮します。主にμ-オピオイド受容体を標的にし、鎮痛効果をもたらします。また、ノルエピネフリンの再取り込みを阻害し、鎮痛作用に寄与しています。
類似化合物との比較
類似化合物:
タペンタドール: オピオイド受容体アゴニストとノルエピネフリン再取り込み阻害剤としての二重の作用機序で知られる親化合物。
オキシコドン: 類似の作用機序を持つ別のオピオイド鎮痛剤ですが、化学構造が異なります。
トラマドール: オピオイド受容体アゴニスト活性とセロトニン-ノルエピネフリン再取り込み阻害の両方を持つ鎮痛剤。
独自性: 3'-O-ベンジル-(1R)-ヒドロキシ タペンタドールは、その構造修飾によって独特であり、薬理学的プロファイルを強化することを目指しています。ベンジル基と特定のヒドロキシル配置の存在は、類似の化合物と比較して、有効性の向上と副作用の軽減に寄与する可能性があります。
特性
IUPAC Name |
1-(dimethylamino)-2-methyl-3-(3-phenylmethoxyphenyl)pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-5-21(23,17(2)15-22(3)4)19-12-9-13-20(14-19)24-16-18-10-7-6-8-11-18/h6-14,17,23H,5,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTDRZBEHCAVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)(C(C)CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12108962.png)
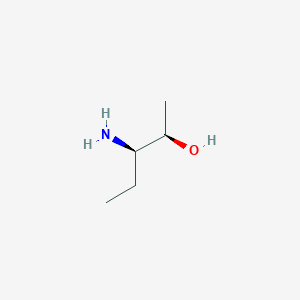
![2-[2-[(2-Acetamido-6-aminohexanoyl)amino]propanoyloxy]propanoic acid;acetic acid](/img/structure/B12108975.png)
![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)
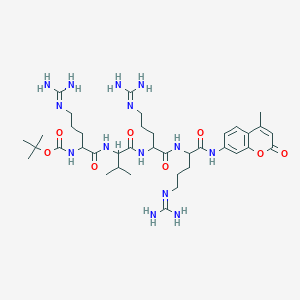
![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)
